molecular formula C5H3N3O4 B076908 2,3-Dinitropyridine CAS No. 14916-60-0

2,3-Dinitropyridine

Cat. No.: B076908
CAS No.: 14916-60-0
M. Wt: 169.1 g/mol
InChI Key: RUPDGJAVWKTTJW-UHFFFAOYSA-N
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Description

2,3-Dinitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H3N3O4 and its molecular weight is 169.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Amination and Derivatives : A study by Woźniak, Bańskira, and Szpakiewicz (1993) explored the amination of 3,5-Dinitropyridine derivatives, resulting in mono-, di-, and triamino-substituted compounds. This work is significant for understanding the chemical behavior of 2,3-Dinitropyridine in various conditions (Woźniak, Bańskira, & Szpakiewicz, 1993).

  • Energetic Salts and Detonation Properties : Ghule, Srinivas, and Muralidharan (2013) synthesized and characterized monoanionic salts of 3,5-Dinitropyridin-2-ol, finding significant energetic properties with potential applications in explosives (Ghule, Srinivas, & Muralidharan, 2013).

  • Reaction Kinetics with Substituted Anilines : The kinetics of reactions between 2-chloro-3,5-dinitropyridine and substituted anilines were studied by Hegazy et al. (2000), offering insights into the reaction mechanisms and intermediate formation (Hegazy, Fattah, Hamed, & Sharaf, 2000).

  • Micellar Effects on Hydrolysis : Al-Shamary et al. (2012) investigated the hydrolysis of 2-chloro-3,5-dinitropyridine in micellar environments, revealing the influence of surfactants on reaction rates and mechanisms (Al-Shamary, Al‐Lohedan, Rafiquee, & Issa, 2012).

  • Aminonitropyridines and Their N-Oxides : Research by Hollins et al. (1996) focused on the preparation of aminonitropyridines and their N-oxides, key for developing new insensitive energetic materials (Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996).

  • Structural Analysis of Derivatives : Punte et al. (1990) conducted a structural analysis of 2-methoxy-3,5-dinitropyridine, providing valuable data on molecular conformation and reactivity (Punte, Rivero, Cerdeira, & Nudelman, 1990).

  • Synthesis of Diazatricyclododecanes : Morozova et al. (2012) explored the synthesis of 2,6-diazatricyclododecanes from 2-hydroxy-3,5-dinitropyridine, contributing to the understanding of complex organic synthesis processes (Morozova, Yakunina, Blokhin, Shakhkel’dyan, & Atroshchenko, 2012).

Safety and Hazards

While specific safety and hazard information for 2,3-Dinitropyridine was not found in the retrieved papers, nitropyridines are generally considered hazardous . They should be handled with care, and appropriate safety measures should be taken during their synthesis and use .

Future Directions

Future research on 2,3-Dinitropyridine and other nitropyridines may focus on their potential applications in various fields, such as the development of new high-efficiency burning rate catalysts , and the synthesis of novel fluorescent molecules . Environmental protection, high energy and low sensitivity, nanometerization, multifunctional compounding, and solvent-free are proposed as key directions of future research .

Properties

IUPAC Name

2,3-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-6-5(4)8(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPDGJAVWKTTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376473
Record name 2,3-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14916-60-0
Record name 2,3-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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